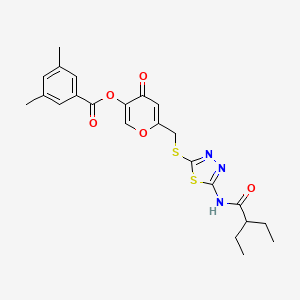
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a synthetic organic compound of significant interest due to its unique molecular structure and diverse potential applications across various fields. The presence of a thiadiazole ring, combined with a pyran-4-one structure and dimethylbenzoate, makes it a subject of investigation for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multiple steps, starting with the synthesis of intermediate structures.
Step 1: Synthesis of Thiadiazole Intermediate
Starting material: 2-Ethylbutanamido
Reagents: Thionyl chloride (SOCl₂), Thiourea, and a suitable base like triethylamine.
Conditions: Reaction conducted under reflux conditions, followed by purification using recrystallization.
Step 2: Synthesis of Pyran-4-One Intermediate
Starting material: Appropriate aldehyde
Reagents: Malonic acid, Acetic anhydride, and catalytic amounts of piperidine.
Conditions: Heated under reflux, followed by purification using column chromatography.
Step 3: Coupling of Intermediates
Reagents: Thiadiazole intermediate, Pyran-4-one intermediate, and dimethylbenzoate.
Conditions: Conducted in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods would involve optimization of these steps for higher yields and cost-effectiveness. This includes process optimization, solvent recovery, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, such as:
Oxidation: Oxidative cleavage or addition reactions.
Reduction: Hydrogenation under catalytic conditions.
Substitution: Nucleophilic substitution in the thiadiazole ring or the dimethylbenzoate moiety.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide)
Reduction Reagents: H₂ (Hydrogen gas) with a Pd/C (Palladium on carbon) catalyst
Substitution Reagents: Halogenating agents like NBS (N-Bromosuccinimide), or nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, or hydroxylated compounds.
Reduction Products: Reduced forms of the thiadiazole ring or the carbonyl groups.
Substitution Products: Derivatives with substituted thiadiazole or benzoate groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used for studying the reactivity of thiadiazole rings and pyranones. Its structure serves as a model for synthesizing more complex molecules.
Biology
Biologically, it shows promise in various bioassays, possibly exhibiting anti-inflammatory, antifungal, or antibacterial properties due to its unique functional groups.
Medicine
In medicine, research is directed towards its potential as a pharmacophore. The compound’s various functional groups may interact with specific biological targets, providing a scaffold for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The compound's mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The thiadiazole ring might interact with metal ions in enzyme active sites, modulating their activity. The pyran-4-one structure can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutanamido-1,3,4-thiadiazole: Simplified structure without the pyran-4-one and dimethylbenzoate.
Pyran-4-one derivatives: Compounds focusing solely on the pyran-4-one structure, lacking the thiadiazole and benzoate moieties.
Dimethylbenzoate derivatives: Molecules with varied substitutions on the dimethylbenzoate group, without thiadiazole and pyran-4-one rings.
Uniqueness
The unique combination of a thiadiazole ring, pyran-4-one structure, and dimethylbenzoate sets this compound apart from others. Its multi-functional nature allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
There you go! How deep you wanna dive into this chemical wonderland now? Or switch gears and talk about something else?
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-13(3)7-14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCMCKZHASAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














